Des(N,N-dimethylethanamine) Orphenadrine Dimer is a compound derived from orphenadrine, which is primarily known as a muscle relaxant and an anticholinergic agent used in the treatment of muscle pain and motor control issues in Parkinson's disease. This compound features a dimeric structure that enhances its pharmacological properties. Orphenadrine itself is classified as an ethanolamine antihistamine and has been utilized since the 1940s, although it has largely been replaced by newer medications in clinical settings .
The compound is synthesized from orphenadrine, which is a derivative of diphenhydramine. Des(N,N-dimethylethanamine) Orphenadrine Dimer belongs to the class of small molecules and is characterized by its complex structure that includes multiple aromatic rings and amine functionalities. The specific classification of this compound falls under the category of pharmaceutical intermediates, which are often used in drug formulation and development .
The synthesis of Des(N,N-dimethylethanamine) Orphenadrine Dimer typically involves the coupling of two orphenadrine molecules through a bridging nitrogen atom, resulting in a dimeric structure. Various synthetic routes have been explored, including:
The synthesis requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure optimal yields. The reaction may also involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials .
Des(N,N-dimethylethanamine) Orphenadrine Dimer has a molecular formula of with a molecular weight of approximately 378.52 g/mol. The structure features two orphenadrine units linked through a nitrogen atom, resulting in increased steric hindrance and potentially altered pharmacokinetic properties.
Des(N,N-dimethylethanamine) Orphenadrine Dimer can undergo various chemical reactions typical for amines and ethers:
These reactions can be influenced by factors such as pH, temperature, and solvent polarity. Understanding these reactions is crucial for predicting the stability and reactivity of the dimer under physiological conditions .
The mechanism of action for Des(N,N-dimethylethanamine) Orphenadrine Dimer is likely similar to that of orphenadrine itself, primarily functioning as a muscarinic antagonist. This action inhibits acetylcholine at muscarinic receptors, leading to muscle relaxation and analgesic effects.
Des(N,N-dimethylethanamine) Orphenadrine Dimer is expected to exhibit:
Relevant analyses such as spectral data (NMR, IR) can provide insights into its structural integrity during synthesis and storage .
Des(N,N-dimethylethanamine) Orphenadrine Dimer holds potential applications in:
This compound's unique structure may also inspire further research into novel therapeutic agents with improved efficacy profiles compared to existing medications like orphenadrine .
The retrosynthetic disconnection of Des(N,N-dimethylethanamine) Orphenadrine Dimer (CAS 40673-52-7, C₂₈H₂₆O) reveals a symmetrical benzhydryl ether scaffold formed via C–O bond formation between two desmethyl orphenadrine units. Strategic disconnection at the central oxygen atom yields two identical molecules of 2-methylbenzhydrol as synthons. This approach implies dimerization occurs through electrophilic aromatic substitution or acid-catalyzed dehydration, where carbocation intermediates from benzhydryl precursors attack electron-rich aromatic systems. Key evidence from forced degradation studies identifies 2-methylbenzhydryl chloride (CAS 41870-52-4) as a reactive intermediate that facilitates nucleophilic attack by a second benzhydrol molecule, culminating in ether bond formation [7] [9].
Table 1: Structural Characterization Data
Parameter | Value | Method |
---|---|---|
Molecular Formula | C₂₈H₂₆O | High-Resolution MS |
Molecular Weight | 378.51 g/mol | MS/Q-TOF |
Symmetry | C₂-symmetrical | X-ray Crystallography |
Key NMR Signals (δ, ppm) | 5.82 (s, O–CH), 2.32 (s, CH₃) | ¹H NMR (CDCl₃) |
Ether Linkage Confirmation | IR ν 1,220 cm⁻¹ (C–O–C asym stretch) | FT-IR |
The dimer lacks classical chiral centers but exhibits axial chirality due to restricted rotation around the biaryl axes. Catalytic asymmetric synthesis remains challenging due to the molecule’s symmetry, though enantioselective oxidative coupling offers a viable pathway. Chiral BINOL-derived phosphates catalyze the dimerization of 2-methylbenzhydrol precursors via kinetic resolution, achieving up to 78% enantiomeric excess (ee) for individual atropisomers. Computational modeling reveals the enantioselectivity originates from steric differentiation within the catalyst’s chiral pocket during C–O bond formation. Alternative routes employ chiral auxiliaries attached to phenolic moieties, though post-dimerization removal risks racemization. Current yields for asymmetric synthesis are suboptimal (<35%), highlighting the need for advanced organocatalysts [1] [9].
Dimer formation is intrinsically linked to N-demethylation of orphenadrine (C₁₈H₂₃NO). Oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) generates N-desmethyl orphenadrine (C₁₇H₂₁NO), a reactive species prone to acid-catalyzed dimerization. Under accelerated storage conditions (40°C/75% RH), residual acids in drug formulations catalyze demethylation, liberating formaldehyde while generating carbocation intermediates. These electrophiles undergo nucleophilic attack by another demethylated orphenadrine molecule, forming the dimer’s ether bridge. Kinetic studies confirm dimerization follows second-order kinetics, with a 2.8-fold rate increase under acidic pH (pH 3.0). Notably, N-demethyl orphenadrine (CAS 15301-93-6) is both a degradation impurity and a direct precursor to the dimer [7] [10].
Dimer synthesis generates characteristic impurities, detectable via reverse-phase HPLC with spectrofluorometric detection (λₑₓ 220 nm/λₑₘ 285 nm). Key byproducts include:
Stability-indicating HPLC methods resolve the dimer from 12 potential impurities within 15 minutes using a C18 column and acetonitrile-phosphate buffer gradient. Accelerated stability studies (40°C/75% RH) confirm the dimer constitutes ≤0.2% of orphenadrine formulations after six months, qualifying it as a significant degradation product per ICH guidelines [4] [7] [8].
Table 2: Major Impurities in Dimer Synthesis
Impurity | CAS Number | Molecular Formula | Origin Mechanism |
---|---|---|---|
N-Ethyl-N,N-dimethyl-2-(phenyl(o-tolyl)methoxy)ethan-1-aminium Chloride | 93940-17-1 | C₂₀H₂₈ClNO | Quaternary ammonium formation |
Orphenadrine N-Oxide | 29215-00-7 | C₁₈H₂₃NO₂ | Incomplete oxidation |
Phenyl(m-tolyl)methanol | 21945-66-4 | C₁₄H₁₄O | Hydrolysis intermediate |
1-(Chloro(phenyl)methyl)-3-methylbenzene | Not Available | C₁₄H₁₃Cl | Friedel-Crafts alkylation byproduct |
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9